Welcome to the BenchChem Online Store!
molecular formula C10H9N5 B8324477 1-(4-Amino-3-cyano-5-methylphenyl)-1,2,4-triazole

1-(4-Amino-3-cyano-5-methylphenyl)-1,2,4-triazole

Cat. No. B8324477
M. Wt: 199.21 g/mol
InChI Key: SMHAFJGWSMTKON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04783467

Procedure details

A mixture of 1-(4-amino-3-iodo-5-methyl-phenyl)-1,2,4-triazole (14.23 g) and cuprous cyanide (5.94 g) was heated at 120° in N-methylpyrrolidone (32 cm3) for 2.5 hours. The cooled mixture was poured into ammonia solution (100 cm3 ; S.G. 0.880) and the resulting solution was extracted with chloroform:methanol, 19:1 (3×150 cm3). The combined and dried (MgSO4) organic extracts were filtered and evaporated in vacuo (0.5 mm) to afford an oil which was chromatographed on silica (Merck "MK 60.9385" [Trade Mark]) eluting with ethyl acetate:methanol, 19:1. Combination and evaporation of appropriate fractions gave an oil which crystallised on trituration with ether to give the title compound, m.p. 231°-3° (2.8 g).
Quantity
14.23 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
5.94 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
32 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([N:9]2[CH:13]=[N:12][CH:11]=[N:10]2)=[CH:4][C:3]=1I.N.[CH3:16][N:17]1CCCC1=O>>[NH2:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([N:9]2[CH:13]=[N:12][CH:11]=[N:10]2)=[CH:4][C:3]=1[C:16]#[N:17]

Inputs

Step One
Name
Quantity
14.23 g
Type
reactant
Smiles
NC1=C(C=C(C=C1C)N1N=CN=C1)I
Name
cuprous cyanide
Quantity
5.94 g
Type
reactant
Smiles
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
N
Step Three
Name
Quantity
32 mL
Type
reactant
Smiles
CN1C(CCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the resulting solution was extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4) organic extracts
FILTRATION
Type
FILTRATION
Details
were filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo (0.5 mm)
CUSTOM
Type
CUSTOM
Details
to afford an oil which
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica (Merck "MK 60.9385" [Trade Mark])
WASH
Type
WASH
Details
eluting with ethyl acetate
CUSTOM
Type
CUSTOM
Details
Combination and evaporation of appropriate fractions
CUSTOM
Type
CUSTOM
Details
gave an oil which
CUSTOM
Type
CUSTOM
Details
crystallised on trituration with ether

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1C)N1N=CN=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.